N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine
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Overview
Description
N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring, a furan ring, and a tolyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine typically involves the condensation of 2-aminothiazole derivatives with furfural. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or acetic acid. The reaction mixture is then purified using recrystallization or column chromatography to obtain the desired product in good yield .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted thiazole derivatives with various functional groups attached to the thiazole ring.
Scientific Research Applications
N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and other chemical intermediates
Mechanism of Action
The mechanism of action of N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects, or modulate inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds share a similar thiazole ring structure and have been studied for their anti-inflammatory properties.
2-aminothiazole derivatives: These compounds are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Uniqueness
N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine is unique due to its combination of a furan ring, a tolyl group, and a thiazole ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a wide range of biological activities compared to other similar compounds .
Properties
Molecular Formula |
C15H13N3OS |
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Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[(Z)-furan-2-ylmethylideneamino]-4-(4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H13N3OS/c1-11-4-6-12(7-5-11)14-10-20-15(17-14)18-16-9-13-3-2-8-19-13/h2-10H,1H3,(H,17,18)/b16-9- |
InChI Key |
FTSQGEWZFGNMEQ-SXGWCWSVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N/N=C\C3=CC=CO3 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CO3 |
Origin of Product |
United States |
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